REACTION_CXSMILES
|
[O-]CC.[Na+].[Na].[NH:6]1[CH:10]=[CH:9][N:8]=[CH:7]1.[CH:11]1([CH2:16]Br)[CH2:15][CH2:14][CH2:13][CH2:12]1>C(O)C>[CH:11]1([CH2:16][N:6]2[CH:10]=[CH:9][N:8]=[CH:7]2)[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:0.1,^1:4|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
6.8 g
|
Type
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reactant
|
Smiles
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N1C=NC=C1
|
Name
|
|
Quantity
|
16.3 g
|
Type
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reactant
|
Smiles
|
C1(CCCC1)CBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
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Type
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TEMPERATURE
|
Details
|
to reflux for a further 16 hours
|
Duration
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16 h
|
Type
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ADDITION
|
Details
|
after addition
|
Type
|
WAIT
|
Details
|
The mixture was then left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)CN1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |